molecular formula C17H18N2O6 B5765492 N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide

N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide

Cat. No. B5765492
M. Wt: 346.3 g/mol
InChI Key: YTWHVLPTJFODII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide, commonly known as DMEQ-TT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of nitroaromatic compounds and is widely used in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of DMEQ-TT is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Additionally, it has been shown to inhibit the activity of various enzymes by binding to their active sites.
Biochemical and Physiological Effects:
DMEQ-TT has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been found to have a protective effect against oxidative stress and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMEQ-TT in lab experiments is its high potency and selectivity. Moreover, it is relatively easy to synthesize and has a long shelf life. However, one of the limitations of using DMEQ-TT is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DMEQ-TT. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammatory disorders. Moreover, further studies are needed to elucidate its exact mechanism of action and to identify potential drug targets. Additionally, there is a need to explore the potential of DMEQ-TT as a lead compound for the development of novel drugs.

Synthesis Methods

The synthesis of DMEQ-TT involves a multi-step process that begins with the reaction of 2,4-dimethoxyaniline with ethyl 4-chloro-3-nitrobenzoate in the presence of a base. This reaction results in the formation of 4-ethoxy-3-nitro-N-(2,4-dimethoxyphenyl)benzamide. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of DMEQ-TT.

Scientific Research Applications

DMEQ-TT has been extensively studied for its potential applications in medical research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Moreover, it has been found to exhibit potent inhibitory activity against a range of enzymes, including tyrosinase, β-glucuronidase, and α-glucosidase.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-4-25-15-8-5-11(9-14(15)19(21)22)17(20)18-13-7-6-12(23-2)10-16(13)24-3/h5-10H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWHVLPTJFODII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamide

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